molecular formula C23H16BrN3O5S B11606314 2-bromo-6-methoxy-4-{(Z)-[2-(3-methyl-1-benzofuran-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

2-bromo-6-methoxy-4-{(Z)-[2-(3-methyl-1-benzofuran-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

Cat. No.: B11606314
M. Wt: 526.4 g/mol
InChI Key: RWHAPDNZRAQNFA-ZDLGFXPLSA-N
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Description

2-bromo-6-methoxy-4-{(Z)-[2-(3-methyl-1-benzofuran-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is a complex organic compound characterized by its unique structure, which includes a benzofuran moiety, a thiazolotriazole ring, and a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methoxy-4-{(Z)-[2-(3-methyl-1-benzofuran-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzofuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the thiazolotriazole ring: This step often involves the use of thioamides and hydrazines, followed by cyclization under reflux conditions.

    Bromination and methoxylation:

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-methoxy-4-{(Z)-[2-(3-methyl-1-benzofuran-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives or other substituted products.

Scientific Research Applications

2-bromo-6-methoxy-4-{(Z)-[2-(3-methyl-1-benzofuran-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxy-4-{(Z)-[2-(3-methyl-1-benzofuran-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-6-methoxyphenyl acetate: Lacks the benzofuran and thiazolotriazole moieties.

    3-methyl-1-benzofuran-2-yl acetate: Lacks the bromine and thiazolotriazole moieties.

    6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene methyl acetate: Lacks the benzofuran and bromine moieties.

Uniqueness

The uniqueness of 2-bromo-6-methoxy-4-{(Z)-[2-(3-methyl-1-benzofuran-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate lies in its combination of functional groups, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C23H16BrN3O5S

Molecular Weight

526.4 g/mol

IUPAC Name

[2-bromo-6-methoxy-4-[(Z)-[2-(3-methyl-1-benzofuran-2-yl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C23H16BrN3O5S/c1-11-14-6-4-5-7-16(14)32-19(11)21-25-23-27(26-21)22(29)18(33-23)10-13-8-15(24)20(31-12(2)28)17(9-13)30-3/h4-10H,1-3H3/b18-10-

InChI Key

RWHAPDNZRAQNFA-ZDLGFXPLSA-N

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C/C5=CC(=C(C(=C5)Br)OC(=O)C)OC)/SC4=N3

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)C(=CC5=CC(=C(C(=C5)Br)OC(=O)C)OC)SC4=N3

Origin of Product

United States

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